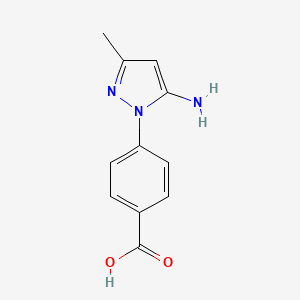

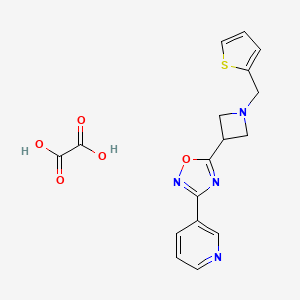

![molecular formula C20H19FN2O3 B2376837 1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea CAS No. 2097916-95-3](/img/structure/B2376837.png)

1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea” is a complex organic molecule that contains several functional groups. It has a urea group (-NH-CO-NH-), which is a common motif in pharmaceuticals and other biologically active compounds. The molecule also contains a fluorophenyl group and a furanylphenyl group, which are aromatic rings that can participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the aromatic rings and the urea group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings might participate in electrophilic aromatic substitution reactions, while the urea group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar urea group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

Research has identified 1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea derivatives as potential neuropeptide Y5 (NPY5) receptor antagonists. These compounds, including 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, have shown in vitro potency with IC(50)s less than 0.1 nM at the NPY5 receptor. They act as antagonists in cellular assays, suggesting their potential in therapeutic applications targeting NPY5 receptor-mediated conditions (Fotsch et al., 2001).

Hydrogel Formation

A study involving 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea (1) has demonstrated its ability to form hydrogels in acidic environments at pH 1–2. The gelation, morphology, and rheology of these gels can be tuned by altering the anionic components, providing a novel approach for creating materials with specific physical properties (Lloyd & Steed, 2011).

Fluorophosphoranes Synthesis

The synthesis of heterocyclic fluorophosphoranes using a similar compound as a precursor has been explored. This process involves the cleavage of silicon–nitrogen bonds in appropriate urea compounds, leading to the formation of various fluorophosphoranes, which have potential applications in different chemical processes (Dunmur & Schmutzler, 1971).

Hydroxyl Group Characterization

In a study for characterizing hydroxyl functional groups in polymers, 4-fluorophenyl isocyanate, a similar compound, was used for in situ derivatization. This method provides a reliable and efficient approach for analyzing hydroxyl-containing polymers, offering distinct advantages over traditional methods (Moghimi et al., 2013).

Androgen Receptor Modulators

Compounds similar to 1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea have been studied as selective androgen receptor modulators (SARMs). These studies include pharmacokinetics, metabolism, and the potential for treating androgen-dependent diseases (Wu et al., 2006).

Future Directions

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c21-17-9-3-14(4-10-17)12-22-20(25)23-13-18(24)15-5-7-16(8-6-15)19-2-1-11-26-19/h1-11,18,24H,12-13H2,(H2,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMMRQGKKSRVHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)NCC3=CC=C(C=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2376755.png)

![4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride](/img/structure/B2376758.png)

![6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2376760.png)

![N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2376761.png)

![6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2376762.png)

![Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B2376763.png)

![N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide](/img/structure/B2376765.png)

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B2376768.png)

![methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2376770.png)